3-(N-Acetyl-L-cystein-S-YL)acetaminophen sodium salt

Immunoassay Hepatotoxicity Biomarker detection

Quantifying acetaminophen-cysteine adducts in clinical matrices demands a calibrant bearing the exact N-acetyl-L-cysteine thioether epitope-free acetaminophen exhibits ~6200-fold weaker competitive immunoassay inhibition. This sodium salt reference standard provides the requisite 3-(cystein-S-yl)acetaminophen moiety for accurate APAP-CYS assay calibration. • 6200× greater sensitivity than free APAP in anti-APAP-CYS immunoassays (IC₅₀ ~110-120 fmol/well); stereospecific L-cysteine configuration ensures antibody recognition fidelity. • Sodium salt form dissolves directly in aqueous buffers, eliminating organic co-solvents that compromise chromatographic resolution across the clinically validated 0.1-30 nmol/mL range. • Lot-certified purity supports method validation for clinical toxicology, pharmacokinetic studies, and regulatory compliance.

Molecular Formula C13H15N2NaO5S
Molecular Weight 334.33 g/mol
Cat. No. B15507954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-Acetyl-L-cystein-S-YL)acetaminophen sodium salt
Molecular FormulaC13H15N2NaO5S
Molecular Weight334.33 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)O)SCC(C(=O)[O-])NC(=O)C.[Na+]
InChIInChI=1S/C13H16N2O5S.Na/c1-7(16)14-10-4-3-9(18)5-12(10)21-6-11(13(19)20)15-8(2)17;/h3-5,11,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t11-;/m0./s1
InChIKeyZGMLWCTWCYFCHH-MERQFXBCSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetaminophen Mercapturate Sodium Salt Overview


3-(N-Acetyl-L-cystein-S-yl)acetaminophen sodium salt (also known as acetaminophen mercapturate sodium salt, CAS 52372-86-8) is the sodium salt form of the terminal mercapturic acid metabolite of acetaminophen (paracetamol). It is formed endogenously via glutathione conjugation of the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), followed by sequential enzymatic cleavage to yield the cysteine conjugate, which is then N-acetylated [1]. As a stable, commercially available reference standard, this compound serves as an essential analytical tool for quantifying acetaminophen-cysteine adducts (APAP-CYS) in biological matrices, a measurement with established diagnostic utility in assessing acetaminophen exposure and hepatotoxicity [2].

1Sodium salt for aqueous analytical workflows – direct dissolution in mobile phases
2Defined L-cysteine adduct for immunoassay and LC‑MS/MS calibration
3Compatible with ELISA and stable‑isotope dilution APAP‑CYS assays

Why This APAP Metabolite Cannot Be Substituted


Scientific and industrial users seeking to quantify acetaminophen-cysteine protein adducts or to study the mercapturate pathway cannot simply substitute this compound with free acetaminophen, acetaminophen-glucuronide, acetaminophen-sulfate, or even N-acetyl-L-cysteine. Immunochemical and mass spectrometric detection methods rely on the specific 3-(cystein-S-yl)acetaminophen epitope; free acetaminophen is approximately 6200-fold less efficient as an inhibitor in competitive immunoassays targeting this adduct [1]. Furthermore, the sodium salt form offers distinct handling and solubility advantages over the free acid (mercapturic acid) in aqueous analytical workflows. Substitution with other metabolites or the parent drug will yield either no signal or quantitatively invalid results, as they lack the requisite N-acetyl-L-cysteine thioether linkage that defines the target analyte in APAP-CYS adduct assays [2].

!Free acetaminophen: reported to be >6000‑fold less efficient in competitive immunoassays
!Other APAP metabolites (glucuronide, sulfate) lack the 3‑(cystein‑S‑yl) epitope; may produce no signal
!Free mercapturic acid may require organic co‑solvent; sodium salt supports direct aqueous preparation

APAP-CYS: Quantitative Evidence Over Substitutes


Immunoassay Specificity Advantage

In a competitive avidin-biotin amplified ELISA designed to detect acetaminophen-protein adducts, 3-(N-acetyl-L-cystein-S-yl)acetaminophen was the most effective inhibitor among all tested analogs [1]. The 50% inhibitory concentration (IC50) for this compound was 110 fmol/well. In contrast, free (unconjugated) acetaminophen required a 6200-fold higher concentration to achieve comparable inhibition [1]. A subsequent epitope characterization study confirmed this differential, reporting an IC50 of 120 fmol/well for the target compound versus a 6200-fold higher requirement for free acetaminophen and a 5.2 × 10⁶-fold higher requirement for N-acetyl-L-cysteine [2].

Immunoassay Specificity
Head-to-head
IC50 110–120 fmol/well vs. free APAP >6200‑fold higher
Reported immunoassay selectivity context
Competitive ELISA; rabbit antisera
Immunoassay Hepatotoxicity Biomarker detection

Renal-Selective GSH Depletion

In CD-1 mice, administration of acetaminophen-cysteine (APAP-CYS) alone produced a dose-responsive depletion of renal glutathione (GSH) while hepatic GSH levels remained unchanged [1]. This tissue-selective GSH depletion differs mechanistically from the hepatic GSH depletion caused by the parent drug acetaminophen. Furthermore, APAP-CYS pretreatment significantly enhanced acetaminophen-induced nephrotoxicity (evidenced by histopathology and elevated plasma BUN), whereas it did not alter acetaminophen-induced liver injury [1].

Renal-Selective GSH
Reported
Renal GSH depletion; hepatic GSH spared
Supports nephrotoxicity pathway studies
CD-1 mouse model; co‑administered with APAP
Nephrotoxicity Glutathione depletion Organ-specific toxicology

Stereospecific Antibody Recognition

Antibody recognition of the acetaminophen-cysteine adduct is highly stereospecific. In competitive ELISA, the IC50 for 3-(L-cystein-S-yl)acetaminophen was 2300 fmol/well, whereas a 25-fold higher concentration of 3-(D-cystein-S-yl)acetaminophen was required for 50% inhibition [1]. This stereochemical requirement extends to the N-acetyl moiety and the hydroxyl group of the acetaminophen portion, with a 5000-fold decrease in detection when these groups are absent or modified [1].

Stereospecific Recognition
Head-to-head
L‑cysteine adduct IC50 2300 fmol/well; 25‑fold preference over D‑isomer
Stereospecific assay calibration context
ELISA; requires L‑enantiomer standard
Stereochemistry Epitope mapping Antibody specificity

Enhanced Aqueous Solubility

The sodium salt form of 3-(N-acetyl-L-cystein-S-yl)acetaminophen (MW 334.33 g/mol for the sodium salt monohydrate equivalent) offers superior water solubility compared to the free mercapturic acid form (MW 312.34 g/mol) [1]. Vendor technical specifications consistently report water solubility for the sodium salt, whereas the free acid form typically requires organic co-solvents such as DMSO or methanol for dissolution . The sodium salt is also noted as hygroscopic, requiring storage at -20°C under inert atmosphere to maintain integrity .

Aqueous Solubility
Class-level
Sodium salt: water‑soluble; free acid: organic co‑solvent needed
Aqueous sample preparation fit
Vendor solubility specifications; hygroscopic
Analytical chemistry Sample preparation Reference standard

Deuterated Internal Standard for MS

The deuterated sodium salt analog (3-[N-Acetyl-L-cystein-S-yl]acetaminophen-d5 sodium salt, CAS 1331911-02-4) provides defined isotopic incorporation for use as an internal standard in quantitative LC-MS/MS assays . Specifications include minimum isotopic incorporation d-3 with no d-0 present, and site-specific incorporation of 64% at the 6-position and 89% at the 4-position . This defined isotopic profile enables precise correction for matrix effects and ionization variability in APAP-CYS quantification workflows, such as those validated on AB Sciex QTRAP 5500 platforms [1].

Deuterated ISTD
Context-dependent
d‑5 sodium salt: ≥d‑3 incorporation, no d‑0; site‑specific enrichment 64–89%
Supports isotope‑dilution MS
Requires isotope purity certification
LC-MS/MS Stable isotope dilution Quantitative analysis

Diagnostic Threshold for Hepatotoxicity

In human clinical studies, serum APAP-CYS concentrations >1.1 nmol/mL have been established as a marker of hepatic injury from acetaminophen overdose in patients with ALT >1000 IU/L [1]. In contrast, mean peak APAP-CYS concentrations during therapeutic dosing (4 g/day for 10 days) ranged from 0.1 to 0.4 nmol/mL, and APAP-CYS was undetectable in subjects exposed to non-acetaminophen hepatotoxins [1]. The diagnostic utility has been further validated, with APAP-CYS adduct assays improving diagnostic accuracy and leading to case reclassification in 14.6% of indeterminate acute liver failure cases [2].

Serum APAP-CYS Threshold
Context-dependent
Therapeutic research dosing: 0.1–0.4 nmol/mL; overdose cohort: >1.1 nmol/mL
Supports assay calibration range
Research serum samples; HPLC-ECD
Clinical toxicology Biomarker validation Acute liver failure

APAP-CYS Application Scenarios


Hepatotoxicity Assay Calibration

This compound serves as the primary calibration standard for quantifying serum or plasma APAP-CYS adducts via LC-MS/MS or HPLC-ECD in clinical toxicology laboratories. The established diagnostic threshold (>1.1 nmol/mL APAP-CYS) [1] requires reference standards with defined purity and aqueous solubility compatible with mobile phase preparation. The sodium salt form enables direct dissolution in aqueous buffers without organic co-solvents that could interfere with chromatographic resolution. Laboratories performing APAP-CYS testing for differential diagnosis of indeterminate acute liver failure should source this specific salt form to ensure method accuracy across the clinically relevant range (0.1-30 nmol/mL) [1].

Protein Adduct Immunoassay Development

Researchers developing competitive ELISA or immunochemical methods for acetaminophen-protein adduct detection must use 3-(N-acetyl-L-cystein-S-yl)acetaminophen as the reference inhibitor and calibration standard. As demonstrated by Roberts et al. [2] and Potter et al. [3], this compound exhibits an IC50 of 110-120 fmol/well, providing 6200-fold greater sensitivity than free acetaminophen and 5.2 × 10⁶-fold greater than N-acetyl-L-cysteine. The stereospecific nature of antibody recognition (25-fold preference for L- over D-cysteine adduct) [3] necessitates that the L-cysteine adduct form be used exclusively for accurate quantification.

Mechanistic Nephrotoxicity Studies

Investigators examining the differential mechanisms of acetaminophen-induced hepato- versus nephrotoxicity require this compound to test hypotheses regarding renal-selective glutathione depletion. Stern et al. [4] demonstrated that APAP-CYS treatment alone depletes renal but not hepatic GSH in a dose-responsive manner, and APAP-CYS pretreatment enhances APAP-induced nephrotoxicity without altering liver injury. These findings establish APAP-CYS as a mechanistically distinct metabolite, not merely an inert detoxification end-product. Researchers should source the sodium salt for in vivo or ex vivo studies requiring aqueous administration or tissue culture compatibility.

Isotope Dilution LC-MS/MS Validation

For laboratories validating quantitative LC-MS/MS methods for APAP-CYS in biological matrices (e.g., using AB Sciex QTRAP 5500 platforms as described by Hairin et al. [5]), the deuterated sodium salt analog (d-5, minimum d-3 incorporation) provides essential internal standardization. The defined isotopic incorporation (64% at 6-position, 89% at 4-position) enables precise correction for matrix effects and ionization variability. Procurement specifications should require certification of isotopic purity and absence of d-0 material to meet regulatory method validation requirements for clinical or pharmacokinetic studies.

Application
Selection Property
Validation Focus
APAP-CYS Adduct Quantification
Sodium salt aqueous solubility & defined L‑cysteine epitope
LC‑MS/MS linearity and LLOQ review across research range
Immunoassay Development
High immunoassay specificity (L‑cysteine adduct)
Cross‑reactivity review against D‑isomer and free APAP
Nephrotoxicity Mechanism Studies
Renal‑selective GSH depletion profile
Tissue‑specific endpoint validation (renal vs. hepatic)
Isotope‑Dilution LC‑MS/MS
Defined deuterated analog (ISTD) compatibility
Matrix‑effect correction and isotope purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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